molecular formula C10H10BrFO3 B15382158 Methyl 2-bromo-3-ethoxy-6-fluorobenzoate

Methyl 2-bromo-3-ethoxy-6-fluorobenzoate

Cat. No.: B15382158
M. Wt: 277.09 g/mol
InChI Key: WNDIWKLTFLMQCV-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-ethoxy-6-fluorobenzoate is a substituted benzoate ester featuring a bromine atom at position 2, an ethoxy group at position 3, and a fluorine atom at position 6 on the aromatic ring, with a methyl ester moiety at the carboxyl position. Substituted benzoates are widely used in pharmaceuticals, agrochemicals, and materials science, with substituent positions and electronic properties critically influencing reactivity and applications .

Properties

Molecular Formula

C10H10BrFO3

Molecular Weight

277.09 g/mol

IUPAC Name

methyl 2-bromo-3-ethoxy-6-fluorobenzoate

InChI

InChI=1S/C10H10BrFO3/c1-3-15-7-5-4-6(12)8(9(7)11)10(13)14-2/h4-5H,3H2,1-2H3

InChI Key

WNDIWKLTFLMQCV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)F)C(=O)OC)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Applications/Reactivity
Methyl 2-bromo-3-ethoxy-6-fluorobenzoate Br (2), OCH₂CH₃ (3), F (6) C₁₀H₁₀BrFO₃ 277.1 (calculated) Cross-coupling reactions, intermediates
Ethyl 2-bromo-3-chloro-6-fluorobenzoate Br (2), Cl (3), F (6) C₉H₇BrClFO₂ 281.5 Suzuki coupling, agrochemical synthesis
Methyl 3-bromo-2-chloro-6-fluorobenzoate Br (3), Cl (2), F (6) C₈H₅BrClFO₂ 267.5 Pharmaceutical intermediates
Ethyl 5-bromo-2-fluorobenzoate Br (5), F (2) C₉H₈BrFO₂ 259.1 Ligand synthesis, catalysis
Methyl 4-chloro-2-methylbenzoate Cl (4), CH₃ (2) C₉H₉ClO₂ 184.6 Polymer additives, fragrances

Key Observations :

  • Substituent Effects : The ethoxy group in the target compound (position 3) is electron-donating, contrasting with the electron-withdrawing chloro group in Ethyl 2-bromo-3-chloro-6-fluorobenzoate . This difference alters aromatic ring electron density, affecting electrophilic substitution rates and regioselectivity.
  • Steric Hindrance : The ethoxy group’s bulkiness may reduce reactivity in sterically demanding reactions compared to smaller substituents like chloro or methyl.
  • Halogen Reactivity : Bromine (in positions 2 or 3) enhances susceptibility to cross-coupling reactions (e.g., with boronic acids), as demonstrated in the synthesis of 6-fluoro-3-(3-fluorophenyl)-2-methylbenzoic acid via Suzuki coupling .

Physicochemical Properties

  • Molecular Weight : The target compound’s calculated molar mass (277.1 g/mol) is lower than Ethyl 2-bromo-3-chloro-6-fluorobenzoate (281.5 g/mol) due to the ethoxy group replacing chlorine.
  • Stability : Esters with electron-withdrawing groups (e.g., Cl, F) typically exhibit slower hydrolysis rates. The ethoxy group’s electron-donating nature may marginally increase hydrolysis susceptibility compared to chloro analogs.

Analytical Techniques and Characterization

While direct data on the target compound are lacking, analogous compounds are characterized via:

  • NMR/FTIR : Used to confirm substituent positions and ester functionality, as demonstrated for methyl shikimate (1H/13C NMR, FTIR) .
  • Chromatography : GC-MS and HPLC (e.g., for resin-derived methyl esters ) resolve complex mixtures and quantify purity.

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